molecular formula C9H7ClF2O B12843061 4-(1,1-Difluoroethyl)benzoyl chloride

4-(1,1-Difluoroethyl)benzoyl chloride

Cat. No.: B12843061
M. Wt: 204.60 g/mol
InChI Key: HYDNGAGYFLIVOM-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)benzoyl chloride is an organic compound with the molecular formula C9H7ClF2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a 1,1-difluoroethyl group at the para position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoroethyl)benzoyl chloride typically involves the reaction of 4-(1,1-Difluoroethyl)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    4-(1,1-Difluoroethyl)benzyl Alcohol: Formed from reduction reactions.

    4-(1,1-Difluoroethyl)benzoic Acid: Formed from oxidation reactions.

Scientific Research Applications

4-(1,1-Difluoroethyl)benzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols. The pathways involved are typically nucleophilic acyl substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-Difluoroethyl)benzoyl chloride is unique due to the presence of the 1,1-difluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, offering different reactivity and selectivity compared to other benzoyl chloride derivatives .

Properties

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

4-(1,1-difluoroethyl)benzoyl chloride

InChI

InChI=1S/C9H7ClF2O/c1-9(11,12)7-4-2-6(3-5-7)8(10)13/h2-5H,1H3

InChI Key

HYDNGAGYFLIVOM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)Cl)(F)F

Origin of Product

United States

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